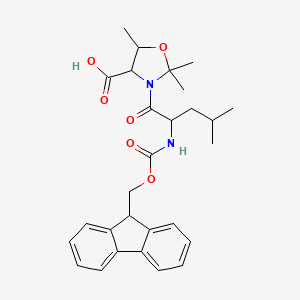![molecular formula C16H20ClNO4S B14070789 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is a chemical compound with the molecular formula C16H20ClNO4S and a molecular weight of 357.85 g/mol It is known for its unique structure, which includes a mesityl group attached to a tetrahydrobenzo[d]thiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenylamine (mesitylamine) with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiazolium ring. The resulting product is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to its corresponding thiazolidine form.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated mesityl derivatives.
Scientific Research Applications
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of kinases such as CK2 and GSK3β, which are involved in various cellular processes, including tumor suppression.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as kinases. For example, it inhibits CK2 and GSK3β by binding to their active sites, thereby preventing the phosphorylation of target proteins like PTEN. This inhibition can lead to the activation of tumor suppressor pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-3-(2,4,6-trimethylphenyl)-benzothiazolium Perchlorate: Similar in structure but may have different substituents on the benzothiazolium ring.
3-(2,6-Diisopropylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium Perchlorate: Another derivative with different alkyl groups on the phenyl ring.
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is unique due to its specific mesityl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C16H20ClNO4S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C16H20NS.ClHO4/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17;2-1(3,4)5/h8-10H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RKHWNVWIYUUFNH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)


![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)







